REACTION_CXSMILES
|
[C:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][N:10]2[CH:13]2[CH2:18][CH2:17][N:16](C(OCC3C=CC=CC=3)=O)[CH2:15][CH2:14]2)=[CH:6][CH:5]=1)(=[O:3])[NH2:2].CO.[H][H]>[C].[Pd].O1CCCC1>[NH:16]1[CH2:15][CH2:14][CH:13]([N:10]2[C:11]3[C:7](=[CH:6][CH:5]=[C:4]([C:1]([NH2:2])=[O:3])[CH:12]=3)[CH:8]=[CH:9]2)[CH2:18][CH2:17]1 |f:3.4|
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
C(N)(=O)C1=CC=C2C=CN(C2=C1)C1CCN(CC1)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
palladium carbon
|
Quantity
|
3.3 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
palladium carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was then stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was filtered off from the reaction solution
|
Type
|
CONCENTRATION
|
Details
|
the reaction solution was then concentrated under a reduced pressure
|
Type
|
ADDITION
|
Details
|
Tetrahydrofuran was added to the residue
|
Type
|
CONCENTRATION
|
Details
|
the obtained mixture was concentrated again under a reduced pressure
|
Type
|
ADDITION
|
Details
|
Tetrahydrofuran was added to the generated residue
|
Type
|
STIRRING
|
Details
|
by stirring
|
Type
|
ADDITION
|
Details
|
Thereafter, tetrahydrofuran and ether were added
|
Type
|
TEMPERATURE
|
Details
|
by cooling on ice
|
Type
|
FILTRATION
|
Details
|
The solidified subject compound was collected by filtration
|
Type
|
CONCENTRATION
|
Details
|
The generated filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
thus, the subject compound was obtained in the same above manner
|
Name
|
|
Type
|
|
Smiles
|
N1CCC(CC1)N1C=CC2=CC=C(C=C12)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |